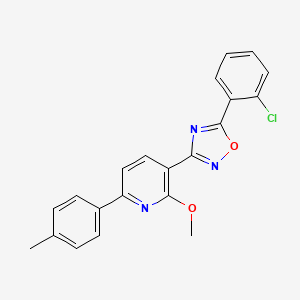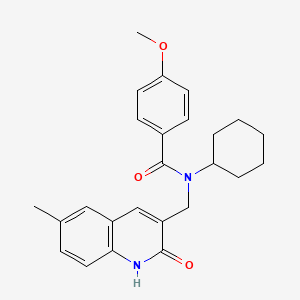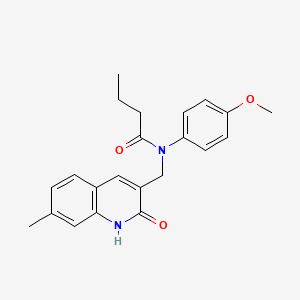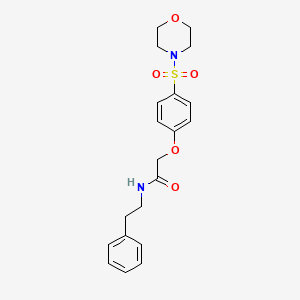
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide, also known as MS-PPOH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. MS-PPOH has been studied extensively for its potential use in treating various diseases, including inflammation, hypertension, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are known to have anti-inflammatory and vasodilatory effects, and the inhibition of sEH by 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide leads to an increase in the concentration of EETs. This increase in EETs is thought to be responsible for the anti-inflammatory and vasodilatory effects of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide have been extensively studied in animal models. 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to reduce inflammation, lower blood pressure, and improve endothelial function. Additionally, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to reduce oxidative stress and improve insulin sensitivity. These findings suggest that 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide may have therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to have low toxicity in animal models. However, there are also limitations to the use of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide in lab experiments. The synthesis of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide is a complex process that requires expertise in organic chemistry. Additionally, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has poor solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the study of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide. One area of research is the potential use of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide in the treatment of cardiovascular diseases. 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to improve endothelial function and lower blood pressure, which makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis and other inflammatory diseases. Another area of research is the development of more potent and selective sEH inhibitors. 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide is a potent inhibitor of sEH, but there is still room for improvement in terms of selectivity and potency. Overall, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide is a promising compound that has the potential to be used in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide involves the reaction of 4-(morpholinosulfonyl)phenol with N-phenethylacetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide. The synthesis of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been extensively studied for its potential use in treating various diseases. The inhibition of sEH by 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide leads to an increase in the concentration of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to reduce inflammation in animal models of asthma, arthritis, and colitis. Additionally, 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been shown to reduce blood pressure in animal models of hypertension. These findings suggest that 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide may have therapeutic potential in the treatment of various diseases.
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c23-20(21-11-10-17-4-2-1-3-5-17)16-27-18-6-8-19(9-7-18)28(24,25)22-12-14-26-15-13-22/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARMPFKKGORWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Morpholine-4-sulfonyl)-phenoxy]-N-phenethyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
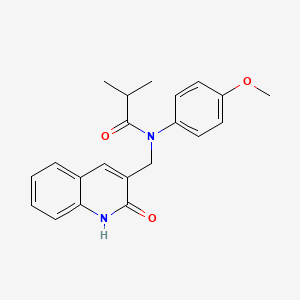
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)

